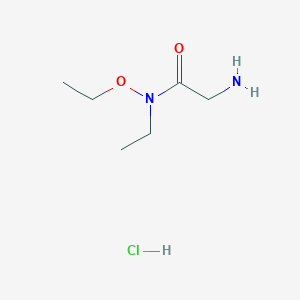

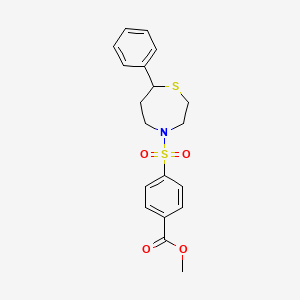

![molecular formula C22H17N3O3 B2498485 (Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929857-29-4](/img/structure/B2498485.png)

(Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related complex molecules often involves multi-step reactions that can include condensation, cyclization, and functionalization processes. For instance, the synthesis of similar compounds such as 3,4-dihydro-benz[1,3]oxazine derivatives from 2-acyl(or aroyl)-cyanatobenzenes under Friedel-Crafts conditions via DIMROTH rearrangement highlights the complexity and creativity involved in the synthetic strategies of these compounds (Buttke, Ramm, & Niclas, 1993).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the chemical behavior and potential applications of a compound. X-ray crystallography is a common technique used to elucidate the structures of complex molecules. For example, the crystal structure of a closely related compound, 8-(6-Chloro-pyridin-3-ylmethyl)-2,6,7,8-tetrahydro-imidazo[2,1-c][1,2,6-chloropyridyl-3-yl-4]triazin-3-one, was determined, revealing intricate details such as bond angles and intermolecular interactions (Kapoor, Gupta, Rajnikant, Deshmukh, & Sripanavar, 2011).

Chemical Reactions and Properties

The reactivity of such complex molecules can be influenced by their functional groups and molecular structure. For instance, the reactivity of zinc carboxylate complexes with different acids can provide insights into the Lewis acid-base interactions and catalytic properties of similar compounds (Singh, Jali, Das, & Baruah, 2011).

科学的研究の応用

DNA-PK Inhibition and Anti-Platelet Activity

Compounds structurally related to (Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one have been synthesized and evaluated for their DNA-dependent protein kinase (DNA-PK) inhibition and anti-platelet activity. One compound, 8-methyl-2-(pyridin-3-yl(pyridin-3-ylmethyl)amino)-7-(pyridin-3-ylmethoxy)-4H-benz[e]-1,3-oxazin-4-one, exhibited significant inhibitory activity with an IC50 of 2.5 µM (Ihmaid, Al-Rawi, Bradley, Angove, & Robertson, 2012).

Aggregation Enhanced Emission and Multi-Stimuli-Responsive Properties

A study on pyridyl substituted benzamides, structurally similar to the compound , revealed their luminescent properties in solution and solid state. These compounds also exhibited aggregation enhanced emission (AEE) in aqueous-DMF solution, with their AEE behavior depending on solvent polarity. Additionally, they showed mechanochromic properties and displayed multi-stimuli response (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).

Theoretical and Experimental Studies on Spectroscopic Properties

In another study, the spectroscopic properties of compounds similar to this compound were analyzed. The study involved ground structure optimization and calculation of spectroscopic properties using time-dependent density functional theory (TD-DFT). These analyses were crucial in understanding the electronic transitions and molecular orbital characteristics of such compounds (Wang, Zhang, Yu, He, & Zhang, 2012).

Crystal Structure and Hirshfeld Surface Analysis

The crystal structure of a N-(pyridin-2-ylmethyl)benzamide derivative, related to the compound of interest, was studied, revealing the orientation of the pyridine ring with respect to the benzene ring. This study provided insights into the molecular arrangement and potential interactions in the solid state (Artheswari, Maheshwaran, & Gautham, 2019).

特性

IUPAC Name |

(2Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-4-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O3/c26-21-17-4-5-19-18(13-25(14-27-19)12-16-3-1-2-8-24-16)22(17)28-20(21)11-15-6-9-23-10-7-15/h1-11H,12-14H2/b20-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPZUVFWSAMQLC-JAIQZWGSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC3=C2OC(=CC4=CC=NC=C4)C3=O)OCN1CC5=CC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=C(C=CC3=C2O/C(=C\C4=CC=NC=C4)/C3=O)OCN1CC5=CC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl (1S,2R,4S,6R)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate](/img/structure/B2498402.png)

![tert-butyl 3-[(Z)-2-methoxy-2-oxoethylidene]-2-oxo-4-morpholinecarboxylate](/img/structure/B2498406.png)

![(5E)-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2498407.png)

![4-[(tert-Butyldimethylsilyl)oxy]-1-(3-chlorophenyl)piperidine](/img/structure/B2498414.png)

![N-(Dimethylsulfamoyl)-1-(furan-2-yl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]methanamine](/img/structure/B2498418.png)

![1-{4-[(3,5-Dichloro-4-pyridyl)oxy]phenyl}ethan-1-one 1-[4-(trifluoromethyl)-2-pyridyl]hydrazone](/img/structure/B2498421.png)

![Ethyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2498424.png)